
3-Oxo-delta4-steroid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-delta4-steroid is a critical intermediate in bile acid biosynthesis, formed during the conversion of cholesterol to primary bile acids. Its accumulation is pathognomonic of this compound 5beta-reductase (AKR1D1/SRD5B1) deficiency, an autosomal recessive disorder disrupting bile acid synthesis. This enzyme catalyzes the reduction of the Δ⁴ double bond in 3-oxo-delta4 bile acid intermediates, a step essential for generating mature 5β-reduced bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-oxo-delta4-steroids typically involves the fermentation of the corresponding 3-oxo-delta4-steroid, saturated in the 1,2-position, with a living culture of Arthrobacter simplex in the presence of cobalt(II) ions . The reaction conditions include maintaining a concentration of 0.04 g to 0.12 g of cobalt(II) ions per liter of culture broth .
Industrial Production Methods
Industrial production methods for 3-oxo-delta4-steroids often involve large-scale fermentation processes using optimized strains of microorganisms and controlled environmental conditions to maximize yield and purity .
Chemical Reactions Analysis
Synthetic Modifications: 6-Methylene Derivatives
Acid-catalyzed reactions convert 6-hydroxymethyl-3-oxo-delta4-steroids into 6-methylene-3-oxo-delta4-steroids . For example:
-
Reagents : Acetic acid, toluene-p-sulphonic acid, or Lewis acids (e.g., in acetone).
-
Mechanism : Acidic cleavage of enol ether intermediates generates methylene groups at C6.
These products exhibit reactivity with halogens, peracids, and hydrogenation agents, enabling further functionalization .
P450-Catalyzed Hydroxylation
Cytochrome P450 enzymes (e.g., engineered variants of CYP102A1) hydroxylate 3-oxo-delta4-steroids with high regio- and stereoselectivity:
Kinetic Parameters for Hydroxylation
Enzyme Variant | Substrate (1) | Position | K<sub>m</sub> (μM) | k<sub>cat</sub> (s<sup>−1</sup>) | k<sub>cat</sub>/K<sub>m</sub> (M<sup>−1</sup>s<sup>−1</sup>) |
---|---|---|---|---|---|
LIFI-WC | Testosterone | 16α | 0.28 ± 0.02 | 11.56 ± 0.19 | 4.13 × 10<sup>7</sup> |
WWV-Q | Testosterone | 16β | 0.73 ± 0.19 | 62.12 ± 14 | 2.45 × 10<sup>7</sup> |
Mutants like WWV-Q exhibit substrate inhibition at high concentrations (>2 μM), attributed to tight binding of the substrate or product .
Biological Relevance in Bile Acid Metabolism
In humans, defective Δ4-3-oxosteroid-5β-reductase (AKR1D1) leads to accumulation of hepatotoxic 3-oxo-Δ4 bile acids. Therapeutic interventions include:
-
Chenodeoxycholic Acid (CDCA) : Suppresses atypical bile acids (e.g., urinary 3-oxo-Δ4 conjugates reduced by >90% in compliant patients) .
-
Ursodeoxycholic Acid (UDCA) : Less effective, as it fails to inhibit endogenous bile acid synthesis .
Clinical Outcomes with CDCA
Parameter | Effect |
---|---|
Serum Transaminases | Normalization within 6–12 months |
Urinary Bile Acids | Near-complete suppression |
Survival Rate | >90% with optimized dosing |
Structural and Functional Insights
Scientific Research Applications
Endocrinological Applications
Bile Acid Synthesis Disorders
One of the primary applications of 3-oxo-delta4-steroids is in the treatment of bile acid synthesis disorders, such as Δ4-3-oxosteroid-5β-reductase deficiency. In a study involving twelve patients, oral bile acid replacement therapy with chenodeoxycholic acid (CDCA) was evaluated. The results indicated significant clinical and biochemical improvements, demonstrating that CDCA effectively reduces atypical hepatotoxic 3-oxo-delta4 bile acids in patients with this deficiency .
Parameter | Before Treatment | After Treatment (CDCA) |
---|---|---|
Serum Biochemistry Improvement | Variable | Significant |
Urinary Excretion of Atypical Bile Acids | High | Reduced |
Biosynthetic Pathways
Intermediate in Ecdysteroid Biosynthesis
Research has shown that certain 3-oxo-delta4-steroids serve as intermediates in the biosynthesis of ecdysteroids in arthropods. In vitro studies demonstrated that synthesized 3-oxo-delta4-steroids were converted into ecdysteroids such as ecdysone and 25-deoxyecdysone when incubated with crab moulting gland cells . This finding highlights the role of these compounds in hormonal regulation during molting processes.
Pharmaceutical Development
Steroid Conjugates for Bioimaging
Recent advancements have seen the development of steroid-coumarin conjugates that utilize 3-oxo-delta4-steroid structures for bioimaging applications. These conjugates exhibit unique self-assembly properties and selective localization within lipid droplets, making them potential candidates for targeted drug delivery systems .
Compound Type | Self-Assembly Behavior | Cell Membrane Localization |
---|---|---|
Steroid-Coumarin Conjugates | J-aggregates observed | High selectivity for lipid droplets |
Enzymatic Studies
Enzyme Interaction and Mechanism
Studies on enzyme kinetics related to 3-oxo-delta4-steroids have revealed important insights into their metabolism. For example, investigations into delta 5–4–3-oxo steroid isomerases have provided a model for understanding how these compounds interact with specific enzymes, which is critical for developing inhibitors or enhancers of steroid metabolism .
Research Innovations
AI in Molecular Research
The integration of artificial intelligence (AI) in molecular research has opened new avenues for studying and optimizing 3-oxo-delta4-steroids. AI models can assist in molecular design, potentially leading to more effective therapeutic agents derived from these steroids .
Mechanism of Action
The mechanism of action of 3-oxo-delta4-steroids involves their interaction with specific enzymes and receptors in the body. For example, 3-oxo-5-beta-steroid 4-dehydrogenase catalyzes the reduction of 3-oxo-delta4-steroids to their corresponding 5-beta-reduced forms . This enzyme plays a crucial role in the metabolism of various steroid hormones and bile acids .
Comparison with Similar Compounds
Clinical Significance :
- Deficiency leads to toxic accumulation of atypical bile acids (e.g., 7α-hydroxy-3-oxochol-4-en-24-oic acid, 3-oxochola-4,6-dien-24-oic acid), causing neonatal cholestasis, liver failure, and hemochromatosis .
- Diagnosis relies on urinary bile acid profiling via gas chromatography-mass spectrometry (GC-MS) and confirmation by SRD5B1 gene sequencing .
Comparison with Similar Compounds and Related Disorders
3-Oxo-delta4-Steroid vs. 3β-Hydroxy-delta5-C27-Steroid
Key Difference : While both disorders disrupt bile acid synthesis, this compound deficiency uniquely causes Δ⁴-unsaturated oxo-bile acids, which are more hepatotoxic than the Δ⁵ metabolites in HSD3B7 deficiency .
This compound vs. 5β-Dihydrosteroids
5β-Dihydrosteroids are the reduced products of 3-oxo-delta4-steroids, generated via AKR1D1 activity. In AKR1D1 deficiency:
- 3-Oxo-delta4-Steroids : Accumulate due to blocked reduction of the Δ⁴ bond .
- 5β-Dihydrosteroids : Severely diminished, leading to a lack of mature bile acids (CA, CDCA) and feedback dysregulation of cholesterol metabolism .
Biochemical Impact :
- Elevated urinary 3-oxo-delta4 bile acids (>70% of total bile acids) are diagnostic for AKR1D1 deficiency, whereas 5β-dihydrosteroids are near-absent .
- NADPH-dependent reduction by AKR1D1 is specific to 3-oxo-delta4-steroids, unlike broader steroid substrates (e.g., progesterone) processed by other reductases .
Secondary vs. Primary this compound 5β-Reductase Deficiency
Note: Secondary deficiency complicates diagnosis, as severe cholestasis mimics primary genetic defects. Genetic testing is essential for differentiation .
Diagnostic and Therapeutic Insights
- Analytical Methods : GC-MS quantifies urinary 3-oxo-delta4 bile acids, with ratios >70% indicating primary AKR1D1 deficiency .
- Therapy: Oral cholic acid (10–15 mg/kg/day) suppresses abnormal bile acid synthesis, improving liver function in 85% of patients .
- Comparative Prognosis: AKR1D1 deficiency has a better response to bile acid therapy than other synthesis defects (e.g., Zellweger spectrum disorders) .
Properties
IUPAC Name |
10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZLHAVPJYYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.